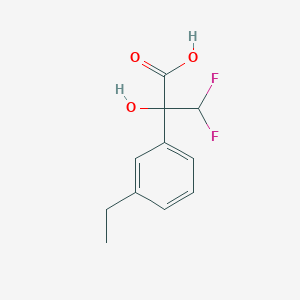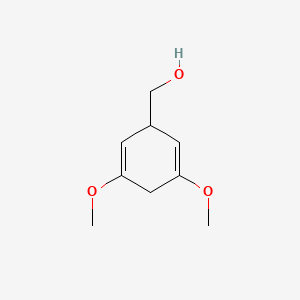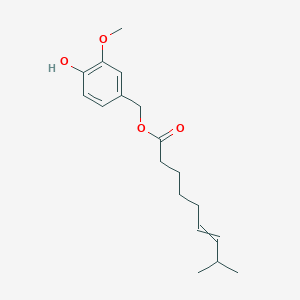
N-(furan-2-ylmethyl)-1,3-diphenylpyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(furan-2-ylmethyl)-1,3-diphenylpyrazole-4-carboxamide is a heterocyclic compound that features a furan ring, a pyrazole ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-1,3-diphenylpyrazole-4-carboxamide typically involves the reaction of 1,3-diphenylpyrazole-4-carboxylic acid with furan-2-ylmethanamine. The reaction is often carried out in the presence of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NMM (N-methylmorpholine) under microwave-assisted conditions . The reaction conditions are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(furan-2-ylmethyl)-1,3-diphenylpyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The carboxamide group can be reduced to form amine derivatives.
Substitution: The hydrogen atoms on the furan ring can be substituted with various functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include furan-2-carboxylic acid derivatives, amine derivatives, and substituted furan derivatives, which can be further utilized in various applications.
Scientific Research Applications
N-(furan-2-ylmethyl)-1,3-diphenylpyrazole-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: The compound is investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Industry: It is used in the development of new materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-1,3-diphenylpyrazole-4-carboxamide involves its interaction with specific molecular targets. The furan ring and pyrazole ring can interact with enzymes and receptors, leading to inhibition or activation of biological pathways. The carboxamide group can form hydrogen bonds with amino acid residues in proteins, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
N-(furan-2-ylmethyl)-N-methylprop-2-yn-1-amine: Known for its potential cognitive-enhancing properties and MAO inhibition.
N-(furan-2-ylmethylene)-2-hydroxybenzohydrazide: Studied for its metal chelation properties and biological activities.
Uniqueness
N-(furan-2-ylmethyl)-1,3-diphenylpyrazole-4-carboxamide is unique due to its combination of a furan ring, a pyrazole ring, and a carboxamide group, which provides a versatile platform for chemical modifications and biological interactions. This structural uniqueness allows it to exhibit a wide range of chemical reactivity and biological activity, making it a valuable compound in various research fields.
Properties
Molecular Formula |
C21H17N3O2 |
|---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-1,3-diphenylpyrazole-4-carboxamide |
InChI |
InChI=1S/C21H17N3O2/c25-21(22-14-18-12-7-13-26-18)19-15-24(17-10-5-2-6-11-17)23-20(19)16-8-3-1-4-9-16/h1-13,15H,14H2,(H,22,25) |
InChI Key |
CRGPZXNHGLVJFN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C=C2C(=O)NCC3=CC=CO3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[(4'-Ethyl[1,1'-biphenyl]-4-yl)methyl]hydrazine](/img/structure/B12450222.png)
![{1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl}hydrazine](/img/structure/B12450226.png)
![N-[4,6-diphenyl-2-(phenylcarbonyl)thieno[2,3-b]pyridin-3-yl]-2-methoxybenzamide](/img/structure/B12450227.png)
![N-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]-4-(morpholin-4-yl)aniline](/img/structure/B12450238.png)

![4-{[4-(Diphenylmethyl)piperazin-1-yl]carbonyl}-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B12450254.png)
![Azanium;2,3-di(octadecanoyloxy)propyl 2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxycarbonylamino]ethyl phosphate](/img/structure/B12450268.png)
![N-{[5-({2-[(5-chloro-2-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-3-methylbenzamide](/img/structure/B12450269.png)
![1-Boc-3-[(4-bromophenylamino)methyl]pyrrolidine](/img/structure/B12450274.png)
![N-[3-cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3-methylbutanamide](/img/structure/B12450282.png)

